molecular formula C12H18N2O B1305954 [4-(4-Methylpiperazin-1-yl)phenyl]methanol CAS No. 342405-34-9

[4-(4-Methylpiperazin-1-yl)phenyl]methanol

Cat. No.: B1305954
CAS No.: 342405-34-9
M. Wt: 206.28 g/mol
InChI Key: ZCAGHLIBKHFJDU-UHFFFAOYSA-N
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Description

[4-(4-Methylpiperazin-1-yl)phenyl]methanol: is an organic compound with the molecular formula C13H20N2O It features a phenyl ring substituted with a methanol group and a 4-methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol and 4-methylpiperazine.

    Nucleophilic Substitution: The 4-bromobenzyl alcohol undergoes a nucleophilic substitution reaction with 4-methylpiperazine in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methylpiperazin-1-yl)phenyl]methanol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, usually in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Formation of [4-(4-Methylpiperazin-1-yl)phenyl]methanal or [4-(4-Methylpiperazin-1-yl)phenyl]methanoic acid.

    Reduction: Formation of [4-(4-Methylpiperazin-1-yl)phenyl]methane.

    Substitution: Formation of substituted derivatives such as 4-nitro-[4-(4-Methylpiperazin-1-yl)phenyl]methanol or 4-bromo-[4-(4-Methylpiperazin-1-yl)phenyl]methanol.

Scientific Research Applications

[4-(4-Methylpiperazin-1-yl)phenyl]methanol: has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and advanced polymers.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Methylpiperazin-1-yl)phenyl]methanone: Similar structure but with a ketone group instead of a hydroxyl group.

    [4-(4-Methylpiperazin-1-yl)phenyl]methanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    [4-(4-Methylpiperazin-1-yl)phenyl]methanal: Similar structure but with an aldehyde group instead of a hydroxyl group.

Uniqueness: : [4-(4-Methylpiperazin-1-yl)phenyl]methanol is unique due to the presence of both a hydroxyl group and a 4-methylpiperazine moiety, which confer specific chemical reactivity and biological activity. The hydroxyl group allows for further functionalization, while the 4-methylpiperazine moiety enhances its pharmacokinetic properties.

Properties

IUPAC Name

[4-(4-methylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAGHLIBKHFJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380124
Record name [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342405-34-9
Record name [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(4-methylpiperazin-1-yl)phenyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-(4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (1.3 g, 4.47 mmol) in THF (50 mL) was mixed with LAH (0.7 g, 17.87 mmol) and stirred at reflux for 14 h. The reaction was quenched at room temperature by adding KOH aqueous (14 N, 20 mL). The supernatant was decanted and combined with DCM washings, then diluted with water (50 mL). The mixture was extracted with DCM (3×50 mL) followed by concentration using a rotary evaporator to give [4-(4-methyl-piperazin-1-yl)-phenyl]-methanol (0.82 g, 89%). To a solution of DMSO (0.56 mL, 7.96 mmol) in DCM (50 mL) at −78° C. was added oxalyl chloride (0.7 mL, 7.96 mmol) and the resulting mixture was stirred at −78° C. for 0.5 h. A solution of [4-(4-methyl-piperazin-1-yl)-phenyl]-methanol (0.82 g, 3.98 mmol) in DCM (20 mL) was slowly added. The reaction was stirred at −78° C. for 1.5 h. Triethylamine (1.7 mL, 11.94 mmol) was added and the reaction was allowed to gradually warm up to room temperature. After stirring for 4 h the reaction was quenched by adding sodium bicarbonate aqueous (1 N, 50 mL). The mixture was extracted with DCM (3×50 mL) followed by concentration to afford a residue, which was further purified by column chromatography to yield 4-(4-methyl-piperazin-1-yl)-benzaldehyde (0.5 g, 61%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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